4-chloro-2-methylphenyl 2-furoate
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Description
4-chloro-2-methylphenyl 2-furoate is a useful research compound. Its molecular formula is C12H9ClO3 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.0240218 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Insecticidal Esters
Chloromethylation of 3-furoates, followed by a Friedel–Crafts reaction, produces 5-aralkyl-3-furoates. These compounds, including related 3-thenoates, are synthesized for potential use as intermediates in the development of insecticidal esters (Elliott, Janes, & Pearson, 1971).
Novel Heterocyclic Systems
Methyl 2-[(cyanophenoxy)methyl]-3-furoates, derived from methyl 2-(chloromethyl)-3-furoate, undergo cyclization to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. These derivatives represent a novel heterocyclic system with potential applications in materials science and pharmaceutical research (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).
Corrosion Inhibition
Furan derivatives, such as methyl 2-furoate, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, potentially making them useful in industrial applications where corrosion resistance is required (Khaled, 2010).
Organic Synthesis and Functionalization
Methyl 4-chloro-2-butynoate is utilized in modified Morita-Baylis―Hillman reactions with salicylic aldehydes, leading to the efficient synthesis of a variety of substituted chromenes and quinolines. This showcases the role of chloro-furoate derivatives in facilitating diverse organic synthesis pathways (Bello, Ruíz-Rodríguez, Albericio, Ramón, & Lavilla, 2010).
Environmental Applications
The photoassisted Fenton reaction, involving compounds like metolachlor and methyl parathion, demonstrates the potential of furan derivatives in environmental remediation. This process leads to the rapid decomposition and mineralization of these compounds, highlighting the environmental applications of furan-based chemistry (Pignatello & Sun, 1995).
Properties
IUPAC Name |
(4-chloro-2-methylphenyl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-8-7-9(13)4-5-10(8)16-12(14)11-3-2-6-15-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFFZYOQEVEYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.